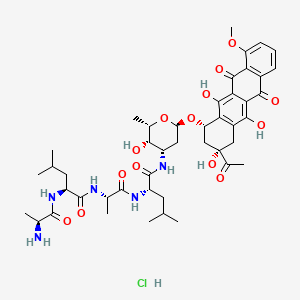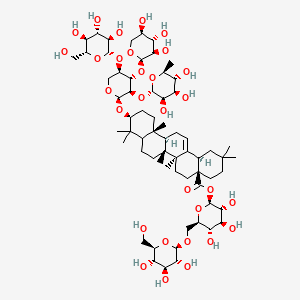
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl malonate attacks the electrophilic carbon of the 5-chloro-2-nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5’-Amino-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is used in various scientific research applications, including:
Neurology: Studying pain and inflammation mechanisms.
Pharmacology: Investigating potential therapeutic effects for neurological disorders such as Alzheimer’s, Parkinson’s, and epilepsy.
Chemistry: Serving as a reagent in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors, particularly GABA receptors, which play a crucial role in pain perception and inflammation . The compound’s effects are mediated through the inhibition of neurotransmitter release and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid Ethyl Ester: Similar structure but without the deuterium labeling.
5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-13C6 Ethyl Ester: Similar structure but with carbon-13 labeling.
Uniqueness
5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
ethyl 3-(5-chloro-2-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)anilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOWWCGEBQSKY-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)CC(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747341 | |
| Record name | Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-74-6 | |
| Record name | Propanoic acid, 3-[(5-chloro-2-nitrophenyl)phenyl-d5-amino]-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129973-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/new.no-structure.jpg)


![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)






